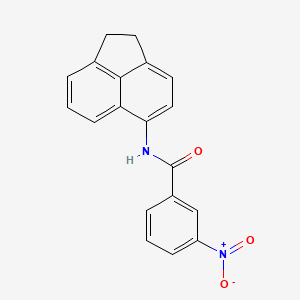![molecular formula C18H22O4 B5172560 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5172560.png)
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene is not fully understood. However, it has been suggested that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene may exert its biological activity by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been proposed that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene may induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C.
In vivo studies have shown that 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene can inhibit tumor growth in animal models. It has also been found to exhibit anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene in lab experiments is its potent biological activity. This makes it a valuable tool for studying various biological processes such as cell growth and proliferation. However, one of the limitations of using 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene. One area of interest is the development of new anticancer agents based on the structure of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene. Another area of interest is the investigation of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene's potential applications in material science and organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene and its potential side effects.
Méthodes De Synthèse
The synthesis of 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene involves the reaction of 1,3-dimethoxybenzene with 3-(4-methylphenoxy)propyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene.
Applications De Recherche Scientifique
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been extensively studied for its potential applications in various fields such as drug discovery, material science, and catalysis. In drug discovery, 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
In material science, 1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. It has also been investigated for its potential applications in organic electronics and optoelectronics.
Propriétés
IUPAC Name |
1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-14-8-10-15(11-9-14)21-12-5-13-22-18-16(19-2)6-4-7-17(18)20-3/h4,6-11H,5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHYEXJPFWULNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B5172491.png)

![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B5172542.png)
![N-(4-ethoxyphenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5172549.png)
![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)
![N~2~-(2,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172573.png)